molecular formula C16H10AlN2O8S23+ B1669017 C.I. Pigment Blue 63 CAS No. 16521-38-3

C.I. Pigment Blue 63

Cat. No. B1669017
CAS RN: 16521-38-3
M. Wt: 449.4 g/mol
InChI Key: KKHVNJFMNFIZLB-HPWRNOGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Pigment Blue 63 is a colorant that belongs to the group of hydroxyl compounds . It is a synthetic pigment that has been shown to cause allergic symptoms and glomerular filtration rate in animal studies . It is also known for its usage in the biomedical sphere, especially in histological staining and cellular imaging applications .


Molecular Structure Analysis

The chemical formula of C.I. Pigment Blue 63 is (C 16 H 8 N 2 O 8 S 2) 3 •Al 2 . The molecular weight is 1,315.07 g/mol . The exact mass of the compound is unknown.


Physical And Chemical Properties Analysis

C.I. Pigment Blue 63 is soluble in DMSO. The storage condition is described as dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Scientific Research Applications

Photodynamic Therapy

Phthalocyanine blue pigments, specifically derived compounds like phycocyanin, have been explored for their potential in photodynamic therapy, particularly against cancer cells. In one study, C-phycocyanin demonstrated effectiveness as a photosensitizer in low-level laser therapy for treating breast cancer cells, showing promise due to its non-toxic nature and ability to generate cytotoxic stress through reactive oxygen species induction under laser irradiation (Bharathiraja et al., 2016).

Solar Energy Conversion

Phthalocyanines have also been significant in the development of dye-sensitized solar cells (DSSCs), acting as light harvesters due to their robust and intensely colored macrocycle structures. These pigments' chemical, thermal, and light stability make them ideal candidates for photovoltaic applications, showcasing the synthetic versatility and robustness of phthalocyanine-based dyes in engineered solar devices (Urbani et al., 2019).

Anticancer Properties

Further exploring the biomedical applications, a novel method for purifying C-phycocyanin pigment from cyanobacterial strains demonstrated anticancer properties, particularly against human breast cancer cells. This research highlights the pigment's potential as a chemotherapeutic agent, providing a basis for its development in cancer treatment (Safaei et al., 2019).

Food Industry Applications

In the food industry, C-phycocyanin is investigated for its potential as a natural colorant. Its thermal stability is crucial for applications requiring high-temperature processing. Studies focusing on improving C-phycocyanin's thermal stability with edible preservatives like citric acid have shown promising results, making it a valuable addition to the natural food colorant palette (Martelli et al., 2014).

Nanotechnology and Material Science

The modification of copper phthalocyanine blue pigments with graphene or graphene oxide has shown significant improvements in pigment properties, such as reduced aggregation, uniform particle size distributions, and enhanced color strength. These modifications not only improve the pigment's applicability in various industrial applications but also enhance its wettability, opening new avenues in material science (Lv et al., 2020).

Safety And Hazards

Pigment Blue 63 has been shown to cause allergic symptoms and glomerular filtration rate in animal studies . It is recommended for research use only and not for human or veterinary use .

properties

IUPAC Name

aluminum;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.Al/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);/q;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHYHTBURMMHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10AlN2O8S2+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Food Blue 1-aluminum lake

CAS RN

16521-38-3
Record name C.I. Food Blue 1-aluminum lake
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016521383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Pigment Blue 63
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.